1-Naphthylcyanamide

Description

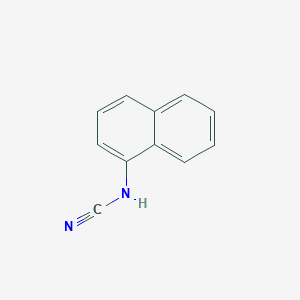

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

naphthalen-1-ylcyanamide |

InChI |

InChI=1S/C11H8N2/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H |

InChI Key |

SYNRNTWNYBCYHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthylcyanamide and Its Analogues

Classical Synthetic Routes to 1-Naphthylcyanamide

Classical methods for preparing cyanamides, including naphthyl analogues, often involve reactions with highly reactive cyanating agents or transformations of readily available precursors.

The Von Braun reaction is a notable classical method for the N-dealkylation of tertiary amines, leading to the formation of organocyanamides. This reaction typically involves the use of cyanogen (B1215507) bromide (BrCN) as the key reagent. For instance, the reaction of N,N-dimethyl-1-naphthylamine with cyanogen bromide yields N-methyl-1-naphthylcyanamide nih.gov.

The mechanism of the Von Braun reaction proceeds through a two-step nucleophilic substitution process. Initially, the tertiary amine acts as a nucleophile, attacking the carbon atom of cyanogen bromide and displacing the bromine atom. This step forms a quaternary cyanoammonium salt intermediate. Subsequently, the bromide ion, acting as a nucleophile, attacks one of the alkyl groups attached to the positively charged nitrogen, leading to the elimination of an alkyl bromide (e.g., bromomethane) and the formation of the corresponding disubstituted cyanamide (B42294) nih.govgoogleapis.com. While effective, the direct handling of cyanogen bromide is associated with significant toxicity concerns synhet.comnih.gov.

Amination reactions employing cyanogen halides, such as cyanogen bromide (BrCN) and cyanogen chloride (ClCN), represent a prevalent classical approach for the synthesis of cyanamides. These reagents serve as electrophilic sources of the cyano group. Primary amines can be converted into monosubstituted cyanamides using cyanogen bromide synhet.com. Similarly, secondary amines react with cyanogen halides to yield disubstituted cyanamides nih.gov.

To circumvent the direct handling of highly toxic cyanogen halides, alternative strategies have been developed. For example, the in situ generation of cyanogen chloride (CNCl) has been achieved by reacting sodium hypochlorite (B82951) (NaOCl) with trimethylsilyl (B98337) cyanide (TMSCN). This in situ generated electrophilic cyanating agent can then react with various secondary amines, including alkyl-aryl amines, providing the desired cyanamide products in good to excellent yields synhet.comnih.gov. This approach offers a safer alternative by avoiding the isolation and direct manipulation of the volatile and hazardous cyanogen halides rna-society.org.

The desulfurization of thiourea (B124793) derivatives provides an established and versatile route to synthesize cyanamides. This method involves the removal of a sulfur atom from a thiourea precursor, typically through an oxidative process.

Hypervalent iodine(III) reagents have emerged as effective tools for this transformation. Diacetoxyiodobenzene (DIB), for instance, has been successfully utilized for the efficient conversion of variously substituted aryl thioureas to their corresponding cyanamides under mild reaction conditions, often at ambient temperature. The proposed mechanism for this desulfurization involves the formation of an S-I complex between the thiourea and DIB, which is then followed by a reductive elimination of iodobenzene (B50100) and elemental sulfur, ultimately leading to a carbodiimide (B86325) intermediate that rearranges to the stable cyanamide.

Another approach involves the use of superoxide (B77818) ion (O2•−) in aprotic media, which has been shown to convert thiourea and monosubstituted thioureas into cyanamides, yielding elemental sulfur and sulfur dioxide as byproducts. Furthermore, transition metal-catalyzed desulfurization methods have proven efficient. For example, a base-mediated reaction involving aryl thioureas and halides in the presence of a copper catalyst (e.g., Na2CO3 and Cu(OH)2 in DMSO) can produce cyanamides and disulfanes. This method has been successfully applied to naphthyl thiourea substrates, yielding corresponding naphthylcyanamides. Iodine (I₂) has also been reported as a mild and inexpensive desulfurization agent for converting thioureas to cyanamides.

Table 1: Representative Yields from Desulfurization of Aryl Thioureas

| Thiourea Substrate | Reaction Conditions | Cyanamide Product | Yield (%) |

| 1-Phenylthiourea | Na₂CO₃, Cu(OH)₂, DMSO, 120 °C, 1h | N-Phenethyl-N-phenylcyanamide | 95 |

| Naphthyl thiourea | Na₂CO₃, Cu(OH)₂, DMSO, 120 °C, 1h | Corresponding Naphthylcyanamide | 58 |

Amination Reactions Utilizing Cyanogen Halides

Contemporary and Emerging Synthetic Strategies for Cyanamides

Recent advancements in synthetic chemistry have led to the development of more sophisticated and often milder methods for cyanamide synthesis, frequently employing transition metal catalysis or novel electrophilic cyanating reagents.

Transition metal catalysis, particularly involving copper, has emerged as a powerful tool for the formation of N-CN bonds in cyanamide synthesis. These methods often offer improved selectivity and milder reaction conditions compared to classical routes.

Cheng et al. developed an oxidative coupling protocol for the copper-catalyzed cyanation of secondary amines. This method utilizes copper(I) cyanide (CuCN) as the cyanide source, in conjunction with copper(II) bromide (CuBr₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) under an oxygen atmosphere. Notably, CuCN itself has been observed to self-catalyze the cyanation reaction without additional copper sources nih.gov. In a related effort, azobisisobutyronitrile (AIBN) has been explored as a safer alternative cyanide source. In the presence of copper(I) iodide (CuI), molecular oxygen, and potassium carbonate, AIBN efficiently facilitates the formation of a variety of disubstituted cyanamides from both alkyl and aryl secondary amines, suggesting a radical pathway nih.gov.

Copper catalysis has also been applied to C-H cyanation reactions, providing direct routes to incorporate the cyano group. For instance, ortho C-H cyanation of vinylarenes can be achieved using N-Cyano-N-tosyl-sulfonamide (NCTS) under copper-catalyzed conditions nih.gov.

The development of new electrophilic cyanide sources and their derivatives has been crucial in addressing the hazards associated with traditional cyanogen halides while expanding the scope of cyanamide synthesis.

Beyond cyanogen halides, several alternative electrophilic cyanating agents have been reported. Thiocyanoimidazolium salts, for example, have been developed as effective reagents for the electrophilic cyanation of secondary amines, enabling the transfer of a [CN]⁺ unit nih.gov. Trichloroacetonitrile (B146778) has also been identified as an inexpensive and less toxic cyanating reagent, capable of converting secondary amines into cyanamides in a one-pot protocol synhet.comnih.gov. Other examples of electrophilic cyanide sources include 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole nih.gov.

A significant contemporary strategy involves the use of N-Cyano-N-tosyl-sulfonamide (NCTS), also commonly referred to as N-cyano-N-phenyl-p-toluenesulfonamide, as an efficient electrophilic cyanation reagent, often employed in transition metal-catalyzed reactions. Furthermore, an operationally simple oxidation-cyanation method has been developed, utilizing N-chlorosuccinimide (NCS) and zinc(II) cyanide (Zn(CN)₂) as reagents. This procedure avoids the direct handling of toxic cyanogen halides by generating the cyanating species in situ, and it is amenable to the cyanation of various primary and secondary amines, including aniline (B41778) derivatives googleapis.comrna-society.org. Mechanistic studies indicate that the amine is initially oxidized to the corresponding N-chloroamine upon addition of N-chlorosuccinimide, which then undergoes cyanation.

Reactivity and Chemical Transformations of 1 Naphthylcyanamide

Cyclization Reactions for Heterocycle Synthesis

1-Naphthylcyanamide is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions.

Accessing Tetrazole Frameworks via Heterocyclization with Ammonium (B1175870) Azide (B81097)

The cyanamide (B42294) functionality in this compound readily undergoes heterocyclization with azide sources to form tetrazole frameworks. An efficient method for introducing an amino group into the C(5) position of the tetrazole ring involves the interaction of N-arylcyanamides, such as this compound, with ammonium azide generated in situ. This reaction leads to the formation of 1-R-5-aminotetrazoles. For instance, this compound (4b) has been successfully synthesized with a high yield of 96% and a melting point of 133-134°C, demonstrating its suitability for such transformations. researchgate.net

The general reaction involves the cyclization of cyanamides with azides. While ammonium azide is specifically mentioned for in situ generation, other azide sources like sodium azide can also facilitate the formation of 1H-tetrazoles from nitriles and cyanamides. nih.gov

Table 1: Synthesis of Tetrazole Frameworks from N-Arylcyanamides

| Reactant (N-Arylcyanamide) | Azide Source (in situ) | Product Type | Yield (%) | Melting Point (°C) |

| This compound (4b) | Ammonium Azide | 1-R-5-aminotetrazole | 96 researchgate.net | 133-134 researchgate.net |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Aminobenzimidazoles, Aminothiazoles)

This compound and related cyanamides serve as versatile synthetic building blocks for a broader range of nitrogen-containing heterocycles beyond tetrazoles.

Aminobenzimidazoles: Cyanamide, as a general class of compounds, can react with 1,2-diaminobenzene to form 2-aminobenzimidazole (B67599). wikipedia.org, core.ac.uk Furthermore, advanced methods for synthesizing 2-aminobenzimidazole derivatives have been developed, employing agents like iodoacetic acid in ethanol (B145695) at 60°C for 3 hours, achieving high yields of up to 92%. symbiosisonlinepublishing.com

Aminothiazoles: The synthesis of 2-aminothiazole (B372263) can be achieved through the reaction of thiourea with chloroacetaldehyde, or its equivalent like monochloroacetaldehyde trimer (MCA). Reported yields for this transformation range from approximately 50% to over 90%. google.com, chemicalbook.com For example, 2-aminothiazole was obtained in 51.9% yield from thiourea and MCA in methanol (B129727) at 50°C over 3 hours. google.com

Oxidative Coupling Reactions

This compound participates in oxidative coupling reactions, leading to the formation of complex molecular systems.

Synthesis of Di-iminonaphthalene Systems with Aryl Amines

A significant application of this compound is its condensation with p-(N,N-dialkylamino)anilines in the presence of an oxidizing agent to synthesize di-iminonaphthalene-type near-infrared (NIR) dyes. fishersci.ca, cenmed.com, nih.gov, , wikipedia.org These dyes exhibit absorption maxima in the range of 686–779 nm in chloroform. fishersci.ca

The choice of oxidizing agent significantly influences the reaction's efficiency. Oxidizing agents such as ammonium peroxydisulfate (B1198043) ((NH4)2S2O8), sodium hypochlorite (B82951) (NaOCl), potassium hexacyanoferrate(III) (K3[Fe(CN)6]), and potassium dichromate (K2Cr2O7) have been employed, with ammonium peroxydisulfate proving to be the most effective. cenmed.com

Table 2: Synthesis of Di-iminonaphthalene Dyes via Oxidative Coupling

| Reactants | Oxidizing Agent | Reaction Conditions | Product Type | Yield (%) |

| This compound + p-(N,N-dialkylamino)aniline | (NH4)2S2O8 | Aqueous NaOH solution, 5°C, 30 min | Di-iminonaphthalene (3a) | 97 cenmed.com |

| This compound + p-(N,N-dialkylamino)aniline | NaOCl, K3[Fe(CN)6], K2Cr2O7 (in decreasing order of effectiveness) | Various (e.g., 5°C, 30 min) | Di-iminonaphthalene | 61-96 cenmed.com |

Other Significant Transformations of this compound

Beyond cyclization and oxidative coupling, this compound is implicated in other important synthetic transformations.

Aminocyanation Reactions

Aminocyanation reactions involve the cleavage of the N-CN bond of cyanamides and the subsequent addition of both amino and nitrile groups across carbon-carbon multiple bonds, leading to difunctionalization. googleapis.com, This type of reaction can be achieved through various catalytic systems, including cooperative palladium and boron catalysis for intramolecular aminocyanation of alkenes. googleapis.com While the general reactivity of cyanamides in aminocyanation is well-established, specific detailed findings focusing solely on this compound in such transformations are not extensively documented in the provided literature. However, as a member of the cyanamide class, this compound is inherently capable of participating in these reactions.

Derivatization Strategies and Functional Group Transformations of 1 Naphthylcyanamide

Synthesis of Substituted 1-Naphthylcyanamides (e.g., N-Methyl-1-Naphthylcyanamide, Halogenated Analogues)

The synthesis of substituted 1-naphthylcyanamides involves modifying the parent compound through various reactions, including alkylation and halogenation. One common approach for preparing cyanamides involves the reaction of amines with cyanogen (B1215507) bromide. For instance, 1-naphthylcyanamide itself can be synthesized by adding cyanogen bromide to a stirred, ice-bath cooled solution of 1-aminonaphthalene in toluene. The reaction mixture is then stirred at room temperature, and the resulting precipitate is filtered and triturated with water to yield the desired compound. wikipedia.org

Alkylation is a significant strategy for introducing alkyl groups onto the nitrogen atom of the cyanamide (B42294). N-Methyl-1-Naphthylcyanamide (PubChem CID: 10058164) can be obtained through the alkylation of the parent cyanamide. While specific details for the alkylation of this compound to N-methyl-1-naphthylcyanamide are not extensively detailed, general methods for preparing N,N-dialkylcyanamides involve the alkylation of a salt of the parent cyanamide with alkyl halides. Another reported synthesis of N-ethyl-1-naphthylcyanamide, a close analogue, involves starting from diethyl-α-naphthylamine, achieving a 48% yield, or from the corresponding secondary amine, yielding 25%.

Halogenated analogues of this compound can also be synthesized, often through electrophilic aromatic substitution reactions on the naphthalene (B1677914) ring. For example, 4-bromo-1-naphthylcyanamide has been prepared from 4-bromo-1-naphthylamine. General halogenation of aromatic rings is a synthetically important reaction that can occur under varied conditions, including in the presence of Lewis acid catalysts for nonpolar solvents.

The following table summarizes some substituted 1-naphthylcyanamides and their synthetic origins:

| Compound Name | Precursor Amine | Reagent/Method | Yield | PubChem CID |

| This compound | 1-aminonaphthalene | Cyanogen bromide in toluene | Not specified | N/A |

| N-Methyl-1-Naphthylcyanamide | This compound | Alkylation with methyl halide (general method) | Not specified | 10058164 |

| N-Ethyl-1-Naphthylcyanamide | Diethyl-α-naphthylamine | Not specified | 48% | N/A |

| 4-Bromo-1-Naphthylcyanamide | 4-bromo-1-naphthylamine | Not specified | Not specified | N/A* |

Formation of Acyl Cyanamides

Acyl cyanamides are an important class of compounds derived from cyanamides, characterized by an acyl group attached to the nitrogen atom. These derivatives are valuable intermediates in organic synthesis. A common method for their formation involves the reaction of an acyl chloride with cyanamide, often in the presence of a base.

More recent advancements in the synthesis of N-acylcyanamides include efficient one-pot methods. For instance, carboxylic acids can be converted into N-acylcyanamides in high yields within minutes at room temperature using trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide under ultrasound irradiation. This method highlights a facile and efficient route to these compounds. Furthermore, acyl cyanides can serve as both acyl and cyano sources in reactions, such as the direct α-cyanation/N-acylation of 1,2,3,4-tetrahydroisoquinolines via a photoredox and Reissert-type reaction, leading to N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines.

Incorporation into Complex Molecular Architectures as Ligands or Functional Groups

This compound and its derivatives are valuable functional groups that can be incorporated into complex molecular architectures, serving as key intermediates or even as ligands in coordination chemistry. Cyanamides, in general, are versatile synthetic building blocks for a variety of interesting compounds, including guanidines, ureas, isoureas, and various heterocycles.

One notable application of this compound is in the synthesis of substituted guanidines, which can exhibit biological activity. For example, N-(3-azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potent and selective photoaffinity ligand for the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor, was prepared using this compound as a starting material. This synthesis involved the aluminum chloride-catalyzed reaction of N-methyl-3-nitroaniline hydrochloride with this compound and 4-bromo-1-naphthylcyanamide.

Beyond guanidines, cyanamides have been utilized in the formation of various nitrogen-rich heterocycles. A cycloaddition protocol has been developed for the synthesis of 1,2,4-oxadiazoles, using cyanamides as a core building block. Another example includes the copper(I)-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides, which leads to the formation of 1-sulfonyl-3-cyanoindole skeletons. This demonstrates the utility of cyanamide functionalities in constructing intricate polycyclic systems. The exploration of phenylcyanamide (B1618024) ligands and their metal complexes also suggests a broader potential for cyanamide derivatives, including those based on the naphthyl scaffold, in coordination chemistry and materials science.

Spectroscopic and Analytical Characterization in 1 Naphthylcyanamide Research

Vibrational Spectroscopy Applications (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique employed to identify the functional groups present within a molecule by analyzing its vibrational modes researchgate.netwikipedia.org. For 1-Naphthylcyanamide, characteristic absorption bands in the IR spectrum provide direct evidence of its key functional groups. Research indicates specific wavenumbers associated with the cyano (C≡N) and amino (N–H) functionalities.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (ν, cm⁻¹) | Assignment | Source |

| C≡N | 2233 | Nitrile | nih.gov |

| N–H | 3182, 1585 | Amine | nih.gov |

These absorption peaks are consistent with the presence of both the nitrile group and the N–H bond within the this compound structure nih.gov.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) organicchemistrydata.orgpressbooks.pub. While specific, detailed ¹H-NMR and ¹³C-NMR data directly for the unsubstituted this compound were not explicitly found in the provided search results, general application of NMR is crucial for such compounds. NMR spectra provide information on the chemical environment of protons and carbons, their connectivity, and relative numbers, through chemical shifts (δ) and coupling constants (J) organicchemistrydata.orgpressbooks.pubnist.govcompoundchem.comismar.orgresearchgate.netprospre.ca. Researchers commonly use deuterated solvents like CDCl₃ for NMR measurements, with chemical shifts referenced to internal standards such as TMS rsc.org. The consistency of IR, ¹H, and ¹³C NMR spectra with assigned structures is a general practice in the characterization of compounds including this compound derivatives onul.works.

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet or visible light by a sample, providing insights into the electronic transitions within a molecule organicchemistrydata.orgmatanginicollege.ac.inethz.chlibretexts.org. This technique is particularly useful for compounds containing conjugated systems, such as the naphthyl moiety in this compound, which act as chromophores matanginicollege.ac.inup.ac.zaresearchgate.netmsu.edu. The absorption maxima (λmax) and intensities (molar absorptivity, ε) are indicative of the electronic structure and can be influenced by substituents and solvent polarity researchgate.netmsu.edu. Although specific UV-Vis spectral data for this compound were not directly retrieved, such measurements would typically reveal absorption bands characteristic of the naphthalene (B1677914) ring system and any n→π* or π→π* transitions involving the cyanamide (B42294) group matanginicollege.ac.inup.ac.zaresearchgate.net.

Mass Spectrometric Techniques (MS)

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to identify its elemental composition and structural features through fragmentation patterns compoundchem.comlibretexts.orgrsc.orgchim.lu. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) compoundchem.comrsc.org. The molecular ion peak (M⁺) provides the molecular weight of the compound, while the fragmentation pattern offers clues about its substructures libretexts.orgchim.lu. While no specific mass spectrum for this compound was found in the search results, MS is a routine technique for confirming the molecular formula and purity of synthesized compounds compoundchem.comrsc.org. For small molecules, the m/z value of the molecular ion often corresponds directly to the mass of the molecular ion compoundchem.com.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic chemistry for monitoring reaction progress, assessing purity, and identifying compounds onul.worksnp-mrd.org. For this compound research, TLC has been explicitly noted as a method for monitoring the completion of its synthesis nist.gov and for checking the purity of compounds nih.gov. The technique involves spotting the sample onto a stationary phase (e.g., silica (B1680970) gel plates) and allowing a solvent (mobile phase) to ascend the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases onul.worksnp-mrd.org. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific chromatographic conditions wikipedia.org. For example, a related guanidine (B92328) derivative prepared from 1-naphthyl cyanamide showed a TLC Rf value of 0.2 in a methanol (B129727):ethyl acetate (B1210297) (1:4) solvent system wikipedia.org.

X-ray Crystallography Studies for Structural Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds wikipedia.orgrsc.orgmuni.cz. It provides accurate bond lengths, bond angles, and conformational information rsc.org. While direct X-ray crystal structure data for this compound itself was not found in the search results, this technique is invaluable for the structural elucidation of its crystalline derivatives researchgate.netchemrxiv.orgrcsb.org. X-ray diffraction patterns, obtained from a crystal exposed to an X-ray beam, are processed to generate an electron density map from which atomic positions and molecular structures are derived wikipedia.orgresearchgate.netmuni.cz. This method is crucial for confirming complex molecular architectures and understanding intermolecular interactions researchgate.netchemrxiv.org.

Mechanistic and Theoretical Investigations of 1 Naphthylcyanamide Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and transition states is fundamental to understanding how chemical reactions proceed. A reaction pathway describes the sequence of elementary steps involved in a chemical transformation, from reactants to products. Transition states are transient, high-energy configurations of atoms that exist at the peak of the energy barrier along a reaction pathway. They are characterized by partially broken and formed bonds and represent the point of maximum energy that must be overcome for a reaction to occur. wikipedia.orgnih.gov Unlike intermediates, transition states are extremely short-lived, often less than a picosecond, and cannot be directly observed or isolated. wikipedia.orgnih.gov Their presence is inferred through indirect methods and computational studies. wikipedia.org

For 1-Naphthylcyanamide, investigations into its reaction pathways would involve mapping out the energy landscape of its transformations. For instance, this compound is known to participate in reactions such as oxidative coupling with anilines and substitutions on naphthoquinones with amines. onul.works Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying these reaction pathways and locating the corresponding transition states. nih.gov By calculating the energies of reactants, products, and potential transition states, researchers can determine activation energies and understand the kinetics and feasibility of different reaction routes. Algorithms like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) are often employed to locate transition states along a reaction coordinate.

Role of Intermediates in this compound Transformations

Reaction intermediates are distinct chemical species that are formed and consumed during the course of a multi-step reaction. Unlike transition states, intermediates are stable enough to exist for a longer duration, ranging from microseconds to hours, and can sometimes be isolated or detected using analytical techniques such as spectroscopy. wikipedia.org Common types of reactive intermediates include carbocations, carbanions, free radicals, and carbenes. nih.gov

In the context of this compound transformations, cyanamide (B42294) derivatives themselves can serve as key intermediates in synthetic processes. For example, in the preparation of substituted guanidines, a cyanamide derivative can be synthesized from a corresponding amine and cyanogen (B1215507) bromide, and then further reacted through alkylation to form the desired guanidine (B92328). This highlights the role of the cyanamide functional group, and thus this compound, as a versatile building block that can be transiently formed or consumed in a reaction sequence. Understanding the stability and reactivity of such intermediates is crucial for optimizing reaction conditions and controlling product selectivity.

Computational Chemistry Approaches

Computational chemistry plays a vital role in understanding the behavior of chemical compounds like this compound, particularly when experimental characterization is challenging or when predicting novel interactions and transformations.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) calculations, with Density Functional Theory (DFT) being a prominent method, are widely used to predict the electronic structure, geometries, reaction energies, and spectroscopic properties of molecules. DFT methods are particularly valuable for studying reaction mechanisms, including the identification of transition states and intermediates, by calculating the energy profiles along reaction pathways. nih.gov For nitrogen-containing organic compounds such as cyanamides, DFT can accurately model bond formation and cleavage, charge distribution, and the energetic barriers of various reactions. nih.gov Researchers apply DFT to investigate the molecular mechanisms of additions, substitutions, and other transformations involving this compound, providing insights into the electronic factors that govern its reactivity. nih.gov The accuracy of DFT can vary depending on the functional used, and careful selection is necessary for complex organic reactions.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies can elucidate its interactions with biological targets. Research has shown that this compound and its bromo-derivative exhibit high selectivity and affinity for the PCP (phencyclidine) site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that this compound can act as a ligand, and molecular docking would be employed to predict its precise binding conformation within the receptor's active site, the types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the estimated binding energy. Such studies provide valuable information for understanding the compound's biological activity and for the rational design of new derivatives with improved binding characteristics.

Structure-Activity Relationship Modeling Based on Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural and physicochemical properties of compounds with their biological activities. By developing mathematical models, QSAR aims to predict the activity of new compounds based on their molecular descriptors, thereby guiding the design of more effective molecules.

For this compound and its derivatives, QSAR studies are highly relevant. For example, QSAR investigations have been conducted on this compound in the context of its algistatic activity. wikipedia.org These studies have shown that the algistatic activity (log A) of related heterocycles, including this compound, strongly depends on their hydrophobicity, often described by their octan-1-ol/water partition coefficients (log P). wikipedia.org Such models can be further refined by considering specific structural features or substituents. wikipedia.org By analyzing how modifications to the naphthyl or cyanamide moieties influence activity, QSAR modeling provides a systematic framework for optimizing the chemical attributes of this compound for desired applications.

Compound Names and PubChem CIDs

Applications of 1 Naphthylcyanamide in Advanced Organic Synthesis

Building Block for Complex Nitrogenous Compounds (e.g., Guanidines)

1-Naphthylcyanamide serves as a valuable building block for the synthesis of complex nitrogen-containing compounds, particularly guanidines. Guanidines are a class of organic compounds characterized by a carbon atom bonded to three nitrogen atoms, exhibiting strong basic properties and finding widespread use in organic synthesis as catalysts and reagents wikipedia.orgnih.gov.

A notable application involves the aluminum chloride-catalyzed reaction of this compound with N-methyl-3-nitroaniline hydrochloride to yield specific guanidine (B92328) derivatives. For instance, guanidines identified as compounds 9 and 11 were prepared through this method, demonstrating this compound's direct involvement in forming the guanidine moiety onul.works. Cyanamides, including naphthylcyanamide, are recognized as versatile synthetic building blocks for various organic compounds.

The synthesis of guanidine derivatives from this compound highlights its utility in constructing intricate molecular architectures with specific functionalities.

Table 1: Synthesis of Guanidine Derivatives from this compound

| Reactant 1 | Reactant 2 (this compound) | Catalyst | Product Type | Reference |

| N-methyl-3-nitroaniline hydrochloride | Present | Aluminum chloride | Guanidines | onul.works |

Role as a Synthetic Intermediate in Multistep Syntheses

In the realm of multi-step organic synthesis, this compound functions as a crucial synthetic intermediate. Multi-step syntheses are fundamental processes in organic chemistry, involving a sequence of reactions to construct complex molecules from simpler starting materials. The strategic use of intermediates is essential for efficient and selective transformations, allowing chemists to build carbon frameworks, introduce or transform functional groups, and control stereochemistry.

As a versatile building block, this compound can be incorporated into reaction sequences to facilitate the formation of more elaborate structures. Its cyanamide (B42294) functionality and naphthyl moiety provide reactive sites that can undergo various transformations, making it suitable for sequential reactions that lead to target compounds. While specific detailed multi-step syntheses explicitly featuring this compound as an isolated intermediate were not extensively detailed in the provided search results beyond its role in guanidine and dye synthesis, its classification as a "versatile synthetic building block" implies its broader applicability in such complex synthetic routes.

Precursor for Advanced Materials (e.g., Near-Infrared Absorbing Dyes)

This compound serves as a key precursor in the synthesis of advanced materials, particularly near-infrared (NIR) absorbing dyes. These dyes are critical for various technological applications due to their unique optical properties.

A significant example involves the convenient synthesis of new types of di-iminonaphthalene-type NIR dyes. This is achieved through the condensation of this compound with p-(N,N-dialkylamino)anilines in the presence of an oxidizing agent. The resulting dyes exhibit strong absorption in the near-infrared region, with maximum absorption wavelengths (λmax) ranging from 686 to 779 nm when measured in chloroform. This demonstrates this compound's direct contribution to the chromophoric structure of these advanced materials.

Table 2: Synthesis and Optical Properties of Near-Infrared Absorbing Dyes

| Precursor 1 (this compound) | Precursor 2 (p-(N,N-dialkylamino)anilines) | Reaction Type | Product Type | λmax Range (in chloroform) | Reference |

| Present | Present | Condensation | Di-iminonaphthalene-type NIR dyes | 686–779 nm |

Utility as a Protecting Group for Amines

Protecting groups are temporary derivatives of functional groups that are introduced to prevent undesired reactions during multi-step organic syntheses. They are crucial for achieving chemoselectivity when multiple reactive sites are present in a molecule. While specific experimental details on the use of this compound as an amine protecting group were not found in the immediate search results, its inclusion in the outline suggests this as a known utility.

Generally, an effective protecting group should be readily and selectively introduced, stable under subsequent reaction conditions, and capable of being selectively removed under mild conditions when no longer required. Common amine protecting groups often involve the formation of carbamates, amides, or sulfonamides. If this compound functions as a protecting group, it would likely involve reversible derivatization of an amine, leveraging its cyanamide functionality. Further research would be needed to elucidate the specific conditions for its application, stability, and deprotection in this context.

Future Directions and Emerging Trends in 1 Naphthylcyanamide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The cyanamide (B42294) functional group, with its ambidentate nature (possessing both amino and nitrile nitrogens capable of coordination), makes 1-Naphthylcyanamide a potential ligand for various metal complexes onul.works. While its use as a catalyst itself is not extensively reported, the development of novel catalytic systems could involve:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Incorporating this compound as a linker or building block within MOFs or COFs could create porous materials with tailored catalytic sites. The naphthalene (B1677914) moiety could provide π-stacking interactions, while the cyanamide group could offer coordination points for active metal centers, leading to heterogeneous catalysts with enhanced selectivity and recyclability for specific organic transformations.

Organocatalysis: Exploring this compound or its derivatives as organocatalysts, leveraging the unique electronic properties and hydrogen-bonding capabilities of the cyanamide group, could open new pathways for asymmetric synthesis or metal-free catalysis.

Ligand Design for Transition Metal Catalysis: Further investigation into this compound as a ligand in homogeneous transition metal catalysis could lead to the discovery of new catalysts with improved activity and selectivity for reactions like C-H activation, cross-coupling, or polymerization. The steric and electronic influence of the naphthyl group could be fine-tuned to optimize catalytic performance.

Exploration of New Reactivity Modes and Functional Group Transformations

Beyond its established roles in dye and guanidine (B92328) synthesis, the unique electronic structure of the cyanamide group, which can exist in tautomeric forms (R-NH-C≡N and R-N=C=NH), presents opportunities for exploring novel reactivity.

Cycloaddition Reactions: The nitrile functionality within this compound could be explored in various cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, to synthesize complex heterocyclic compounds with potential biological or material science applications.

Radical Chemistry: Investigating the behavior of this compound under radical conditions could lead to new C-C or C-N bond-forming reactions, offering alternative synthetic routes to highly functionalized molecules.

Electrochemical Transformations: The naphthalene ring and cyanamide group offer redox-active sites. Future research could explore electrochemical methods to induce novel transformations of this compound, potentially leading to more sustainable and controlled synthetic processes without the need for harsh chemical reagents.

Integration into Sustainable Synthetic Methodologies and Processes

The principles of green chemistry emphasize waste prevention, atom economy, and the use of safer solvents and renewable feedstocks wikipedia.org. Integrating this compound into sustainable synthetic methodologies would align with these principles.

Solvent-Free or Aqueous Reactions: Developing synthetic routes involving this compound in solvent-free conditions or aqueous media could significantly reduce environmental impact and improve process safety.

Biocatalysis: Exploring the potential of enzymes or microorganisms to catalyze transformations involving this compound could lead to highly selective and environmentally benign synthetic pathways. For instance, enzymes capable of hydrolyzing or modifying cyanamides could be investigated for novel functional group interconversions.

Flow Chemistry: Implementing flow chemistry techniques for reactions involving this compound could enhance reaction efficiency, safety, and scalability, minimizing waste generation and enabling precise control over reaction parameters .

Waste Valorization: Research could focus on designing reactions where byproducts from this compound synthesis or reactions are minimized or, ideally, valorized into useful materials, contributing to a circular economy.

While specific detailed research findings or data tables on these precise "future directions" for this compound are not yet prominent in the public domain, the general trends in chemical research and the inherent versatility of the cyanamide functional group provide a strong conceptual basis for these potential advancements.

Q & A

Basic Research Question

- Methodological Answer :

- Step 1 : Optimize reaction stoichiometry and solvent selection (e.g., anhydrous acetonitrile or DMF) to minimize side reactions. Pre-purify starting materials (1-naphthylamine and cyanogen bromide) via recrystallization or column chromatography .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR to track cyanamide bond formation. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation .

- Step 3 : Post-synthesis, characterize purity via HPLC (≥98% purity threshold) and elemental analysis. Include melting point determination and spectral data (¹H/¹³C NMR, IR) in supplementary materials for reproducibility .

How can advanced spectroscopic and computational methods resolve ambiguities in this compound’s electronic structure?

Advanced Research Question

- Methodological Answer :

- Step 1 : Combine X-ray crystallography with DFT calculations to validate bond angles and electron density distribution. Compare experimental vs. simulated IR/Raman spectra for functional group consistency .

- Step 2 : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve aromatic proton coupling patterns and confirm cyanamide group positioning .

- Step 3 : Address discrepancies by cross-referencing data with independent studies. For example, conflicting π-π stacking observations in crystallography may require temperature-dependent XRD or variable-pressure NMR .

How should researchers analyze contradictory data on this compound’s reactivity in nucleophilic environments?

Advanced Research Question

- Methodological Answer :

- Step 1 : Systematically compare experimental conditions (pH, solvent polarity, temperature) across studies. For instance, unexpected hydrolysis in aqueous media might arise from trace moisture in "anhydrous" solvents .

- Step 2 : Replicate key experiments with controlled variables (e.g., deuterated solvents, inert glovebox conditions) to isolate contributing factors .

- Step 3 : Apply kinetic modeling (e.g., Eyring equation) to differentiate rate-determining steps under varying conditions. Publish negative results to clarify boundary conditions .

What protocols ensure reproducibility in this compound synthesis across laboratories?

Basic Research Question

- Methodological Answer :

- Step 1 : Document detailed synthetic procedures, including equipment calibration (e.g., Schlenk line vacuum levels) and reagent lot numbers. Provide raw spectral data in supplementary files .

- Step 2 : Validate purity assays via interlaboratory comparisons. Use certified reference materials if available .

- Step 3 : Adhere to FAIR data principles: Ensure raw datasets are Findable, Accessible, Interoperable, and Reusable .

How to formulate mechanistic research questions on this compound’s inhibition of enzymatic targets?

Advanced Research Question

- Methodological Answer :

- Step 1 : Use structure-activity relationship (SAR) studies to identify critical functional groups. For example, modify the cyanamide moiety to assess its role in binding affinity .

- Step 2 : Employ molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding poses, followed by mutagenesis experiments to validate computational predictions .

- Step 3 : Design time-resolved assays (stopped-flow kinetics) to distinguish competitive vs. non-competitive inhibition mechanisms .

How to evaluate the reliability of literature sources on this compound’s physicochemical properties?

Basic Research Question

- Methodological Answer :

- Step 1 : Prioritize peer-reviewed journals with rigorous experimental sections (e.g., Medicinal Chemistry Research) over non-reviewed preprints. Cross-check data against primary sources like IUPAC technical reports .

- Step 2 : Scrutinize methods for compliance with standardized protocols (e.g., OECD guidelines for solubility measurements) .

- Step 3 : Use tools like SciFinder to track citation networks and identify consensus values for properties like logP or pKa .

What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

Advanced Research Question

- Methodological Answer :

- Step 1 : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Use bootstrapping to estimate confidence intervals .

- Step 2 : Perform ANOVA with post-hoc tests (Tukey HSD) to compare toxicity across cell lines or exposure durations .

- Step 3 : Address outliers using Grubbs’ test or robust statistics (e.g., median-based methods) to avoid skewed conclusions .

How to design a study investigating this compound’s photostability under UV irradiation?

Advanced Research Question

- Methodological Answer :

- Step 1 : Use a solar simulator with calibrated UV intensity (W/m²) and control temperature/humidity. Monitor degradation via LC-MS and UV-Vis spectroscopy .

- Step 2 : Identify photoproducts using high-resolution mass spectrometry (HRMS) and propose degradation pathways via radical trapping experiments (e.g., TEMPO) .

- Step 3 : Quantify quantum yield of photodegradation using actinometry (ferrioxalate method) .

What strategies mitigate this compound’s instability in aqueous buffers?

Basic Research Question

- Methodological Answer :

- Step 1 : Test stabilizers (e.g., cyclodextrins, antioxidants like BHT) in phosphate-buffered saline (PBS) at varying pH (4–9). Monitor hydrolysis via HPLC .

- Step 2 : Use lyophilization for long-term storage. Confirm post-reconstitution stability via accelerated aging studies (40°C/75% RH for 6 months) .

- Step 3 : Replace aqueous media with non-polar solvents (e.g., DMSO) for in vitro assays, ensuring compatibility with biological systems .

How to integrate computational toxicology models into this compound risk assessment?

Advanced Research Question

- Methodological Answer :

- Step 1 : Use QSAR tools (e.g., OECD QSAR Toolbox) to predict acute toxicity endpoints. Validate predictions against in vitro assays (e.g., Ames test) .

- Step 2 : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to human exposure scenarios .

- Step 3 : Address model uncertainties via sensitivity analysis and Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.